

Application Notes for In Vivo Administration of GSTO1-IN-1

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | GSTO1-IN-1 | |
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Introduction

GSTO1-IN-1 is a potent and covalent inhibitor of Glutathione S-transferase omega 1 (GSTO1), an enzyme implicated in various pathological processes, including cancer and inflammation.[1] [2][3] GSTO1 plays a role in the glutathionylation cycle and is involved in pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.[4][5][6] Inhibition of GSTO1 has been shown to suppress cancer cell proliferation both in vitro and in vivo and to modulate inflammatory responses.[6][7] These application notes provide a summary of the available in vivo data and protocols for the administration of **GSTO1-IN-1** in preclinical research models.

In Vivo Efficacy and Toxicology Summary

In a preclinical study utilizing a human colon cancer xenograft model, **GSTO1-IN-1** demonstrated significant efficacy in inhibiting tumor growth.[8] The administration of **GSTO1-IN-1** to nude mice bearing HCT116 xenografts resulted in a notable reduction in tumor volume after 5 weeks of treatment compared to the vehicle-treated control group.[8][9] Importantly, the treatment was reported to be well-tolerated at doses up to 45 mg/kg, with no significant adverse effects on the average body weight of the mice or other overt signs of toxicity observed throughout the study.[8]

Quantitative In Vivo Dosing Data



The following table summarizes the quantitative data from a key in vivo study involving **GSTO1-IN-1**.

| Parameter | Details | Reference |
|-------------------------|--|-----------|
| Animal Model | 8- to 10-week-old female nude mice (25-30 g) | [8] |
| Cancer Cell Line | HCT116 (human colon cancer) | [8] |
| Route of Administration | Intraperitoneal (IP) | [8] |
| Dosage Range | 20 mg/kg to 45 mg/kg (dose escalation) | [8][9] |
| Dosing Schedule | 20 mg/kg/day (5 days on/2 days off) for 2 weeks, then 25 mg/kg/day for 23 days, followed by a further escalation of 5 mg/kg/day to a final dose of 45 mg/kg. | [8] |
| Vehicle Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [9] |
| Treatment Duration | 5 weeks | [8] |
| Observed Efficacy | Significant inhibition of tumor growth | [8][9] |
| Toxicity | Well-tolerated up to 45 mg/kg; no overt toxicity or significant body weight changes. | [8] |

Experimental Protocols Preparation of GSTO1-IN-1 Formulation for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution of **GSTO1-IN-1** for intraperitoneal injection in mice.



Materials:

- **GSTO1-IN-1** (lyophilized powder)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of GSTO1-IN-1 in DMSO. For example, to achieve a 40 mg/mL stock, dissolve 2 mg of GSTO1-IN-1 in 50 μL of DMSO.[9]
 - Vortex thoroughly to dissolve. Sonication may be used to aid dissolution.
- Working Solution Formulation (for a final concentration of 2 mg/mL):[9]
 - In a sterile tube, add 50 μ L of the 40 mg/mL **GSTO1-IN-1** stock solution in DMSO.
 - \circ Add 300 μ L of PEG300 to the tube. Vortex until the solution is clear.
 - Add 50 μL of Tween 80. Vortex again until the solution is clear.
 - \circ Add 600 μ L of sterile saline or PBS to bring the total volume to 1 mL. Vortex thoroughly to ensure a homogenous mixture.



This results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and
 60% Saline. The final concentration of GSTO1-IN-1 is 2 mg/mL.

Note: For nude mice, it is recommended to keep the final DMSO concentration at or below 2%. [9] The provided formulation is a reference; adjustments may be necessary based on the specific experimental requirements and the solubility of the compound batch. It is advisable to prepare the working solution fresh before each use.[9]

In Vivo Administration Protocol: HCT116 Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of **GSTO1-IN-1** in a nude mouse xenograft model.[8]

Materials and Animals:

- 8- to 10-week-old female nude mice
- HCT116 cells
- Matrigel (optional)
- Sterile PBS
- Syringes and needles for injection
- · Calipers for tumor measurement
- Animal balance

Procedure:

- Tumor Cell Implantation:
 - Harvest HCT116 cells during their exponential growth phase.
 - Resuspend the cells in sterile PBS (or a mixture with Matrigel) to a final concentration of 1 x 10⁷ cells/mL.

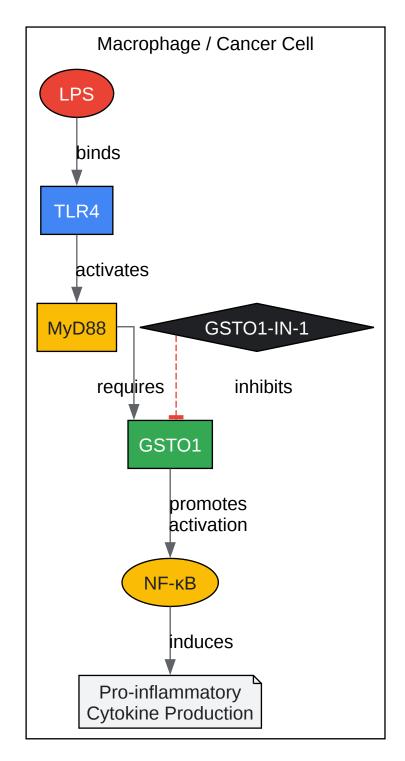


- \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Allow the tumors to grow to a palpable size (e.g., approximately 50 mm³).
 - Measure the tumor dimensions (length and width) three times a week using calipers.
 Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
 - Once tumors reach the desired volume, randomize the mice into treatment and control groups (e.g., n=3-5 per group).
- Drug Administration:
 - Control Group: Administer the vehicle solution intraperitoneally according to the same schedule as the treatment group.
 - Treatment Group: Administer GSTO1-IN-1 intraperitoneally following a dose-escalation schedule:
 - Weeks 1-2: 20 mg/kg/day, 5 days on, 2 days off.
 - Weeks 3-5 (approx.): 25 mg/kg/day.
 - Subsequent period: Escalate the dose by 5 mg/kg/day up to a final dose of 45 mg/kg for the remainder of the study.
- Monitoring and Endpoint:
 - Monitor tumor volumes and body weights three times weekly.
 - At the end of the experiment (e.g., after 5 weeks), euthanize the animals.
 - Excise tumors, and collect organs such as the liver and kidney for histological analysis.

Visualizations



Signaling Pathway and Experimental Workflow Diagrams



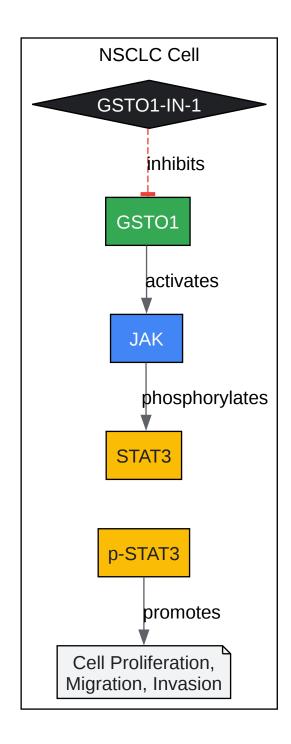
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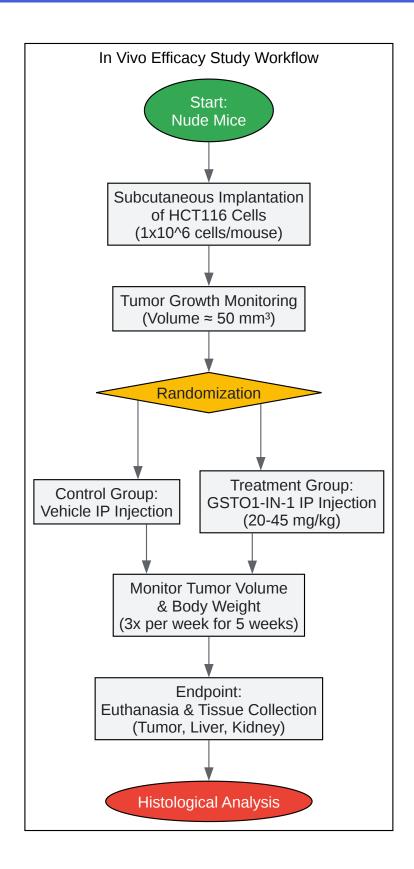


Caption: Role of GSTO1 in the TLR4 signaling pathway and its inhibition by GSTO1-IN-1.









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